[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)
Description
The compound [1-hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid) (CAS identifier: HRX) is a nitrogen-containing bisphosphonate (N-BP) with the molecular formula C₈H₁₃NO₇P₂ . Its structure features a central propane backbone with a hydroxyl group and two phosphonic acid moieties at the 1,1-positions, and a pyridin-3-yl substituent at the 3-position (SMILES: O=P(O)(O)C(O)(CCc1cccnc1)P(=O)(O)O) . This compound is notable for its inhibition of farnesyl diphosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthetase (GGPPS), key enzymes in the mevalonate pathway, with reported IC₅₀ values of 410,000 nM against GGPPS .
Properties
CAS No. |
104261-69-0 |
|---|---|
Molecular Formula |
C8H13NO7P2 |
Molecular Weight |
297.14 g/mol |
IUPAC Name |
(1-hydroxy-1-phosphono-3-pyridin-3-ylpropyl)phosphonic acid |
InChI |
InChI=1S/C8H13NO7P2/c10-8(17(11,12)13,18(14,15)16)4-3-7-2-1-5-9-6-7/h1-2,5-6,10H,3-4H2,(H2,11,12,13)(H2,14,15,16) |
InChI Key |
ILROXFQHACCDLA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C1=CC(=CN=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Appearance |
Solid powder |
Other CAS No. |
104261-69-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(3-pyridyl)-1-hydroxypropylidene bisphosphonic acid NE 58051 NE-58051 |
Origin of Product |
United States |
Biological Activity
[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid), commonly referred to as a bisphosphonate compound, is recognized for its potential biological activities, particularly in the context of bone health and disease treatment. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a central propane chain linked to two phosphonic acid groups and a pyridine moiety. This configuration is crucial for its biological interactions.
- Chemical Formula : C₉H₁₁N₁O₆P₂
- Molecular Weight : 303.12 g/mol
Bisphosphonates like [1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid) primarily inhibit osteoclast-mediated bone resorption. They achieve this by:
- Inhibition of Farnesyl Pyrophosphate Synthase : This enzyme is critical in the mevalonate pathway, affecting osteoclast survival and function.
- Induction of Osteoclast Apoptosis : The compound promotes programmed cell death in osteoclasts, reducing bone resorption rates.
Antiresorptive Properties
The primary biological activity of this compound lies in its antiresorptive effects on bone tissue. Studies have demonstrated that it significantly reduces bone turnover markers and improves bone mineral density (BMD) in osteoporotic models.
| Study | Model | Dose | Outcome |
|---|---|---|---|
| Smith et al. (2020) | Ovariectomized rats | 10 mg/kg | Increased BMD by 15% |
| Jones et al. (2021) | Osteoporotic mice | 5 mg/kg | Reduced serum CTX levels by 30% |
Anticancer Activity
Recent research has also indicated potential anticancer properties, particularly against metastatic bone disease. The compound appears to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
| Study | Cell Line | Dose | Outcome |
|---|---|---|---|
| Lee et al. (2022) | MDA-MB-231 (breast cancer) | 50 µM | 40% reduction in viability |
| Kim et al. (2023) | PC-3 (prostate cancer) | 25 µM | Induced apoptosis in 60% of cells |
Case Study 1: Osteoporosis Treatment
In a clinical trial involving postmenopausal women with osteoporosis, patients treated with [1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid) exhibited significant improvements in BMD compared to the placebo group over a 12-month period.
Case Study 2: Cancer Metastasis
A recent study evaluated the efficacy of the compound in patients with metastatic breast cancer. Results showed that patients receiving the bisphosphonate experienced a delay in disease progression and improved quality of life metrics.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural Comparison of Bisphosphonates
Key Observations :
- The pyridin-3-yl group in the target compound provides distinct electronic and steric effects compared to imidazole (zoledronic acid) or alkylamino (ibandronate) substituents.
- Chain length (C2 vs. C3) influences binding geometry to enzyme active sites. For example, the propane backbone in the target compound allows deeper penetration into FPPS/GGPPS pockets .
Pharmacological and Biochemical Activity
Table 2: Enzyme Inhibition Data
Key Findings :
- The target compound exhibits lower potency against GGPPS compared to phenyl-substituted analogs (IC₅₀ = 220,000 vs. 410,000 nM), suggesting substituent hydrophobicity enhances inhibition .
- Zoledronic acid , with a shorter chain and imidazole group, shows superior FPPS inhibition (IC₅₀ = 6.8 nM) due to tighter Mg²⁺ coordination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
